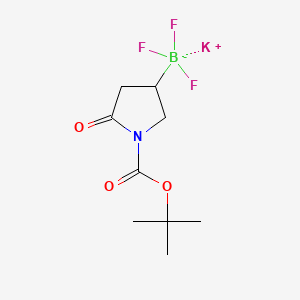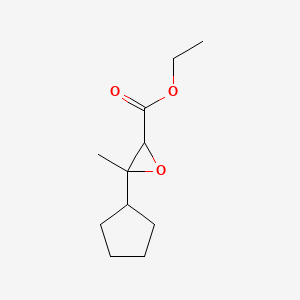
Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is a derivative of oxirane, featuring a cyclopentyl and a methyl group attached to the oxirane ring, along with an ethyl ester functional group. It is known for its unique blend of reactivity and stability, making it valuable in various laboratory experiments and research projects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentylmethyl ketone with ethyl chloroformate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: 0-25°C
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. The final product is typically purified through distillation or recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can form various intermediates, which can further react to produce different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyloxirane-2-carboxylate: Lacks the cyclopentyl group, resulting in different reactivity and properties.
Cyclopentyl 3-methyloxirane-2-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 3-cyclopentyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10(12)9-11(2,14-9)8-6-4-5-7-8/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
SUILHDHYBWESCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


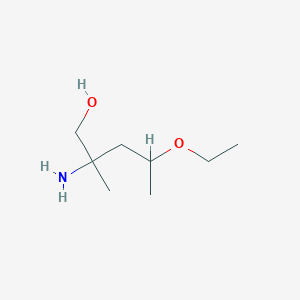
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)

![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
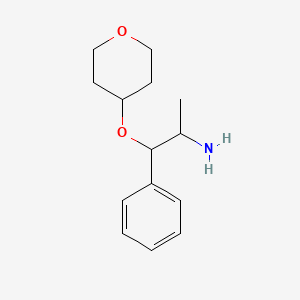

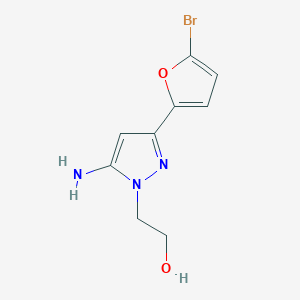
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
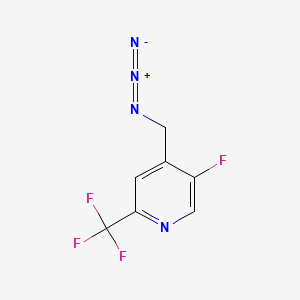
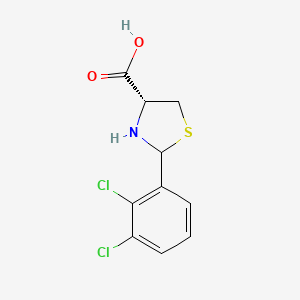
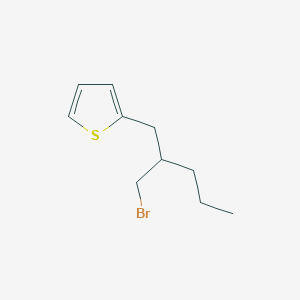
![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
